2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-8-7-13(22)9-14(15)23/h3-9H,10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMGCYZIESHXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the oxadiazole and acetamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reagent addition. Automation and continuous monitoring are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, studies have shown that derivatives containing oxadiazole and pyrazole moieties can inhibit cancer cell proliferation by inducing apoptosis and interfering with key cellular pathways. The compound's ability to modulate enzyme activity and receptor interactions may contribute to its anticancer effects. In particular, it has been proposed as a potential inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes and cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole and pyrazole rings is believed to enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the introduction of the oxadiazole ring and other substituents. Characterization techniques such as NMR and LC-MS have confirmed the structure of synthesized compounds .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it could serve as a lead compound for further optimization in drug development .
- Anticancer Efficacy : In vitro studies have demonstrated significant growth inhibition in various cancer cell lines when treated with compounds related to this structure. For example, derivatives showed percent growth inhibitions ranging from 51% to 86% against different cancer types .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound A: 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide ()
- Key Differences :
- Oxadiazole substituent : 4-Methoxyphenyl (Compound A) vs. 4-Methylphenyl (Target Compound).
- Acetamide group : 2-Chloro-4-methylphenyl (Compound A) vs. 2,4-Difluorophenyl (Target Compound).
- Fluorine atoms in the target compound may enhance lipophilicity and bioavailability compared to chlorine .
- Structure : Oxadiazole-containing pyrazole derivative with a pyrimidine-phenyl group and cyclopropylethyl side chain.
- Key Differences :
- Heterocycle : Pyrimidine-phenyl vs. 4-Methylphenyl-oxadiazole.
- Functional groups : Dimethylacetamide vs. fluorophenylacetamide.
- Bioactivity: BI 665915 is a 5-lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ < 10 nM).
Heterocyclic Variations
Compound C: 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(m-Tolyl)Acetamide ()
- Key Differences :
- Core heterocycle : 1,2,4-Triazole vs. 1,2,4-Oxadiazole.
- Substituents : Pyridyl-triazole vs. methylphenyl-oxadiazole.
- Sulfanyl groups in both compounds may confer similar metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule with potential biological activities attributed to its unique structure. This compound features multiple functional groups, including an oxadiazole ring, a pyrazole moiety, and an acetamide group. These characteristics suggest a diverse range of interactions with biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.5 g/mol. The structural complexity allows for various chemical interactions that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N6O2S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1242860-32-7 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation by targeting various enzymes and growth factors involved in tumor growth. For instance, it has been noted that compounds with similar structures can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells. It may bind to enzymes or receptors, modulating their activity and leading to apoptosis or cell cycle arrest. This modulation can result from the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, analogs showed IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells .
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the oxadiazole and pyrazole rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cell lines .
Additional Biological Activities
Beyond anticancer effects, compounds similar to this one have also been evaluated for their antibacterial and antifungal properties. The presence of the methylsulfanyl group is believed to enhance interaction with microbial targets, leading to increased efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- The compound’s synthesis involves multi-step heterocyclic coupling. A common approach is refluxing intermediates (e.g., 4-amino-triazole derivatives) with oxadiazole precursors using pyridine and zeolite (Y-H) catalysts under controlled conditions (150°C, 5 hours). Post-reaction purification via recrystallization from ethanol is critical to isolate the product .
- Yield optimization can be achieved by adjusting catalyst ratios (e.g., zeolite vs. pyridine) and solvent systems. Kinetic studies using HPLC or TLC monitoring are recommended to track intermediate formation .
Q. How can structural characterization be reliably performed for this compound?
- Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the pyrazole-oxadiazole core and acetamide substituents. For example, the methylsulfanyl group () exhibits distinct -NMR signals at ~2.5 ppm .
- X-ray crystallography is advised for resolving stereochemical ambiguities, particularly for the oxadiazole and difluorophenyl moieties .
Q. What in vitro assays are suitable for initial biological activity screening?
- Prioritize antiproliferative assays (e.g., MTT against cancer cell lines) due to structural similarities to triazole-based anticancer agents .
- Antimicrobial activity can be tested using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria, given the sulfanyl group’s potential membrane disruption .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties?
- The thioether moiety () enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., SwissADME) predicts moderate bioavailability (~50%) with CYP450-mediated metabolism .
- Experimental validation via Caco-2 permeability assays and metabolic stability tests in liver microsomes is critical .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). For example, antiproliferative activity in (IC ~10 µM) vs. weaker activity in (IC >50 µM) could reflect cell-line-specific sensitivity.
- Standardize protocols (e.g., identical cell lines, ATP-based viability assays) and validate results using orthogonal methods (e.g., apoptosis markers like Annexin V) .
Q. How can computational tools aid in SAR studies for this compound?
- Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR or BRAF) identifies key interactions: the oxadiazole ring forms hydrogen bonds with catalytic lysine residues, while the difluorophenyl group occupies hydrophobic pockets .
- Free-energy perturbation (FEP) calculations quantify substituent effects (e.g., replacing methylphenyl with cycloheptyl alters binding affinity by ~2 kcal/mol) .
Q. What are the challenges in formulating this compound for in vivo studies?
- Poor solubility (<50 µg/mL in PBS) necessitates nanoformulation (e.g., liposomes or PEGylated nanoparticles). Stability studies (pH 7.4, 37°C) reveal degradation via hydrolysis of the acetamide bond, requiring pH-adjusted vehicles .
- Pharmacokinetic profiling in rodents (IV vs. oral administration) reveals low oral bioavailability (<20%), suggesting prodrug strategies (e.g., esterification of the acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
